molecular formula C20H16N6 B15112536 3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B15112536
M. Wt: 340.4 g/mol
InChI Key: BHGGXBMPTCRSNT-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound featuring a pyrazolo-triazolo-pyrimidine scaffold. This structure is characterized by three fused rings: a pyrazole, triazole, and pyrimidine moiety. The substituents at positions 3 and 7—2-methylphenyl and 4-methylphenyl groups, respectively—modulate its physicochemical properties and biological activity. Such compounds are of significant interest in medicinal chemistry due to their ability to interact with biological targets, particularly adenosine receptors (A₂AR) and kinases, which are implicated in cancer, inflammation, and neurological disorders .

The compound’s synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in related pyrazolo-triazolopyrimidine derivatives (e.g., ). Its structural complexity and regioselectivity during synthesis pose challenges but also offer opportunities for targeted drug design.

Properties

Molecular Formula

C20H16N6

Molecular Weight

340.4 g/mol

IUPAC Name

5-(2-methylphenyl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H16N6/c1-13-7-9-15(10-8-13)26-18-17(11-22-26)20-24-23-19(25(20)12-21-18)16-6-4-3-5-14(16)2/h3-12H,1-2H3

InChI Key

BHGGXBMPTCRSNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5C

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones with phosphoryl chloride to afford the corresponding 4-chloro-1H-pyrazolo[3,4-d]pyrimidines . Subsequent reactions with appropriate aromatic aldehydes and hydrazine derivatives lead to the formation of the desired tricyclic structure.

Chemical Reactions Analysis

3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors critical for the survival of microorganisms. The compound’s tricyclic structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Comparison

The compound’s analogs differ primarily in substituent patterns on the phenyl rings and the heterocyclic core. Key structural variants include:

Compound Name Substituents (Position 3) Substituents (Position 7) Core Heterocycle Reference
3-(2-Methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine 2-Methylphenyl 4-Methylphenyl Pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine -
SCH-442416 2-Furanyl 3-(4-Methoxyphenyl)propyl Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine
7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine - 4-Bromophenyl + pyridinyl Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine
7-(2,4-Dimethylphenyl)-3-phenethyl-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine Phenethyl 2,4-Dimethylphenyl Pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine

Key Observations :

  • Substituent Position : The 3-(2-methylphenyl) group in the target compound likely enhances lipophilicity compared to SCH-442416’s 2-furanyl, which may improve blood-brain barrier penetration .
  • Core Heterocycle: The triazolo[4,3-c]pyrimidine core (vs.
Functional and Pharmacological Comparison

Adenosine Receptor Antagonism:

  • SCH-442416 : A high-affinity A₂AR antagonist (IC₅₀ = 1.2 nM) with selectivity over A₁ receptors (>1,000-fold). Its 4-methoxyphenylpropyl chain enhances receptor interactions via hydrophobic pockets .
  • ZM-241385: Another A₂AR antagonist (IC₅₀ = 1.6 nM) with a phenolic hydroxyl group critical for hydrogen bonding; the target compound lacks this feature, suggesting lower affinity .

Anticancer Activity :

  • Docking studies suggest methylphenyl groups may occupy hydrophobic ATP-binding pockets .
  • 7-(4-Bromophenyl)-9-(pyridin-4-yl) Analog : Exhibits IC₅₀ = 7 µM against HeLa cells, with bromine enhancing DNA intercalation. The target compound’s methyl groups may reduce cytotoxicity but improve solubility .
Physicochemical and ADME Properties
Property Target Compound SCH-442416 7-(2,4-Dimethylphenyl) Analog
Molecular Weight (g/mol) ~398.4 (calculated) 433.46 462.55
LogP ~4.2 (estimated) 3.8 5.1
Solubility (µg/mL) <10 (predicted) 15 (in DMSO) <5
Metabolic Stability Moderate (CYP3A4 substrate) Low (extensive hepatic metabolism) High (resistant to CYP450)

Key Insights :

  • The target compound’s higher LogP vs. SCH-442416 may enhance membrane permeability but reduce aqueous solubility.
  • Methyl groups at positions 2 and 4 on the phenyl rings could mitigate oxidative metabolism compared to halogenated analogs .

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